molecular formula C15H14BrNO5 B2699689 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 384798-69-0

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2699689
CAS No.: 384798-69-0
M. Wt: 368.183
InChI Key: LFQSWMXATXIZPO-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a high-purity chemical compound offered for research and development purposes. This benzofuran derivative features a bromo substituent and a unique cyanomethoxy side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Benzofuran scaffolds are of significant interest in pharmaceutical development, with published research on similar structures highlighting their potential antiviral activity , particularly against targets such as the hepatitis C virus , as well as investigated antimicrobial properties . The structural components of this compound suggest its primary utility lies in early-stage discovery, where it can be used to explore structure-activity relationships or as a building block for the synthesis of more complex molecules. As with all fine chemicals intended for laboratory investigation, researchers are responsible for conducting thorough characterization and analysis to confirm the identity and purity of the material for their specific applications. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5/c1-9-14(15(18)21-6-5-19-2)10-7-13(20-4-3-17)11(16)8-12(10)22-9/h7-8H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSWMXATXIZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the benzofuran ring.

    Cyanomethoxylation: Addition of the cyanomethoxy group.

    Esterification: Formation of the methoxyethyl ester.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 of the benzofuran core is highly susceptible to nucleophilic substitution (SNAr) due to electron-withdrawing effects from the adjacent cyanomethoxy group.

Key Reactions:

  • Aromatic Bromine Replacement :
    Reacts with amines (e.g., piperidine, morpholine) under Pd catalysis to form substituted amino derivatives .
    Example:

    Ar-Br+R2NHPd(PPh3)4,BaseAr-NR2+HBr\text{Ar-Br} + \text{R}_2\text{NH} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ar-NR}_2 + \text{HBr}

    Yields range from 65–85% depending on steric and electronic factors .

  • Alkoxy Substitution :
    Bromine can be displaced by alkoxide ions (e.g., NaOCH3_3) in polar aprotic solvents (DMF, DMSO) at 80–100°C.

Reaction Conditions:

SubstrateNucleophileCatalyst/BaseSolventTemp (°C)Yield (%)
6-Bromo derivativePiperidinePd(PPh3_3)4_4Toluene11078
6-Bromo derivativeNaOCH3_3K2_2CO3_3DMF8082

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling structural diversification:

Suzuki-Miyaura Coupling:

Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives :

Ar-Br+Ar’-B(OH)2Pd(dppf)Cl2,BaseAr-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{Ar-Ar'}

  • Optimized Conditions :

    • Catalyst: Pd(dppf)Cl2_2 (2 mol%)

    • Base: Cs2_2CO3_3

    • Solvent: Dioxane/H2_2O (4:1)

    • Yield: 70–90% .

Buchwald-Hartwig Amination:

Forms C–N bonds with primary/secondary amines under microwave irradiation (120°C, 1 hr).

Ester Hydrolysis:

The 3-carboxylate ester undergoes hydrolysis under acidic or basic conditions:

R-COOR’NaOH/H2OR-COOH+R’OH\text{R-COOR'} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{R-COOH} + \text{R'OH}

  • Conditions : 1M NaOH, EtOH/H2_2O (1:1), reflux, 4–6 hr.

  • Product : Free carboxylic acid (used for further derivatization).

Cyanomethoxy Group Oxidation:

The cyanomethoxy (-OCH2_2CN) group is oxidized to a carbonyl (-COOH) group using KMnO4_4/H2_2SO4_4 :

  • Yield : ~60% after purification .

Radical Reactions

The bromine atom participates in atom-transfer radical cyclization (ATRC) reactions:

  • Example : With alkenes under CuBr catalysis to form fused bicyclic structures .

  • Conditions : CuBr (10 mol%), MeCN, 80°C, 12 hr .

Biological Interactions

While not a traditional "chemical reaction," the compound’s interactions with enzymes (e.g., DPP-IV) involve:

  • Hydrogen Bonding : Carboxylate and methoxy groups bind to active sites .

  • Electrophilic Bromine : Acts as a leaving group in covalent inhibitor design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents : Research has indicated that benzofuran derivatives exhibit significant anticancer properties. The presence of the cyanomethoxy group may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines .
  • Antiviral Activity : The compound's structural analogs have been explored for their antiviral properties, particularly against viruses like HIV and influenza. The mechanism often involves interference with viral replication processes, making it a potential candidate for further investigation in antiviral drug development .
  • Neuroprotective Effects : Some studies suggest that benzofuran derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Material Science Applications

  • Polymer Chemistry : The unique functional groups present in 2-methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate allow for its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for advanced material applications.
  • Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes due to its chromophoric properties. Its ability to absorb specific wavelengths of light can be exploited in developing colorants for textiles and coatings.
  • In Vitro Studies on Anticancer Activity : A study conducted on various benzofuran derivatives demonstrated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines. This suggests that similar modifications on this compound could yield potent anticancer agents.
  • Antiviral Mechanism Exploration : A recent investigation into compounds with similar structures revealed their ability to inhibit viral entry by blocking receptor interactions. This mechanism could be further explored with the target compound to assess its potential against emerging viral threats.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Methyl esters (e.g., CID 1584698) exhibit lower predicted Collision Cross Sections (CCS), suggesting differences in mass spectrometry profiles .

Substituent Effects at Position 5: Cyanomethoxy: The nitrile group (-CN) in the target compound is electron-withdrawing, altering the benzofuran ring’s electron density and possibly enhancing interactions with biological targets (e.g., enzymes or receptors) . Bulkier Groups: Cinnamyloxy (3-phenylprop-2-enoxy) or dichlorobenzyloxy substituents increase steric hindrance, which may reduce solubility but improve binding specificity .

Bromination at Position 6: Bromine atoms in benzofurans are associated with reduced cytotoxicity compared to non-halogenated analogs, as seen in compounds like methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate .

Biological Activity

2-Methoxyethyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate (CAS No. 384798-69-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the chemical properties, biological mechanisms, and relevant case studies surrounding this compound.

The molecular formula of this compound is C15H14BrNO5C_{15}H_{14}BrNO_5, with a molecular weight of approximately 368.18 g/mol. The structure features a benzofuran core, which is known for various pharmacological activities, and the presence of bromine and cyano groups that may enhance its biological interactions.

The biological activity of this compound can be attributed to its structural motifs, particularly the benzofuran nucleus. Benzofurans are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms may involve:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Interaction with Receptors : Potential binding to G-protein coupled receptors (GPCRs) or other cellular receptors could mediate its biological effects.

Case Studies

While direct case studies on the specific compound are sparse, several studies involving benzofuran derivatives provide insights:

  • Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that similar compounds may have therapeutic potential against tumors.
  • Anti-inflammatory Effects : Research indicated that certain benzofurans could reduce inflammation in animal models by modulating cytokine production and inhibiting inflammatory mediators.
  • Neuroprotective Properties : Some studies have shown that benzofuran compounds can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Safety and Toxicity

Safety data for this compound remains limited. However, general precautions should be taken when handling chemical compounds due to potential toxicity and environmental hazards. It is essential to conduct thorough toxicity assessments before any therapeutic application.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve substitution patterns. For example, the methoxyethyl group’s protons appear as distinct triplets (~δ 3.5–4.5 ppm) .
  • X-Ray Crystallography : Determines absolute configuration and validates regiochemistry, especially for brominated derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and fragmentation patterns.

How should researchers address discrepancies in spectroscopic data when analyzing substituted benzofurans?

Advanced Research Question
Discrepancies (e.g., unexpected splitting in NMR or ambiguous NOE correlations) may arise from dynamic effects or impurities. Solutions include:

  • Variable Temperature NMR : Identifies conformational flexibility or tautomerism.
  • Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometries to match experimental data .
  • Cross-Validation : Compare with structurally characterized analogs (e.g., methyl 4-bromo-6-(dibromoacetyl) derivatives) .

What are the stability considerations for this compound under different storage conditions?

Basic Research Question

  • Light Sensitivity : Brominated benzofurans may undergo photodegradation; store in amber vials at –20°C .
  • Moisture Sensitivity : The ester and cyanomethoxy groups are prone to hydrolysis. Use desiccants and anhydrous solvents during handling .
  • Long-Term Stability : Monitor via periodic HPLC or TLC to detect decomposition (e.g., loss of bromide or ester cleavage).

What strategies are employed to study the compound’s reactivity toward nucleophilic or electrophilic agents?

Advanced Research Question

  • Electrophilic Aromatic Substitution (EAS) : Screen reactions with nitrating agents or acyl chlorides to assess activation at electron-rich positions (e.g., 5-cyanomethoxy group) .
  • Nucleophilic Displacement : Test the bromide’s susceptibility to substitution with amines or thiols under varying conditions (e.g., Pd catalysis) .
  • Competitive Reactivity Assays : Compare reaction rates with model compounds (e.g., non-brominated analogs) to isolate electronic vs. steric effects.

How does the substitution pattern influence the compound’s potential pharmacological activity?

Advanced Research Question
Benzofuran derivatives often exhibit bioactivity modulated by substituents:

  • Bromine : Enhances lipophilicity and may improve blood-brain barrier penetration .
  • Cyanomethoxy Group : Acts as a hydrogen-bond acceptor, potentially targeting enzyme active sites (e.g., kinase inhibitors) .
  • Methoxyethyl Ester : Improves solubility and metabolic stability compared to methyl esters.

Q. Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs with varying halogen positions (e.g., 4-bromo vs. 6-bromo) and assess activity in cellular assays.
  • Replace cyanomethoxy with other electron-withdrawing groups (e.g., nitro) to evaluate potency changes .

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